molecular formula C18H11N3O8 B386252 1,3,5-Trinitro-2,4-diphenoxybenzene

1,3,5-Trinitro-2,4-diphenoxybenzene

Cat. No.: B386252
M. Wt: 397.3g/mol
InChI Key: CVKQDOWEAOSVKH-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2,4-diphenoxybenzene is a nitroaromatic compound characterized by a central benzene ring substituted with three nitro (-NO₂) groups at the 1, 3, and 5 positions and two phenoxy (-OPh) groups at the 2 and 4 positions. The phenoxy substituents may enhance solubility in organic solvents compared to simpler nitroaromatics, though this remains speculative without experimental validation.

Properties

Molecular Formula

C18H11N3O8

Molecular Weight

397.3g/mol

IUPAC Name

1,3,5-trinitro-2,4-diphenoxybenzene

InChI

InChI=1S/C18H11N3O8/c22-19(23)14-11-15(20(24)25)18(29-13-9-5-2-6-10-13)16(21(26)27)17(14)28-12-7-3-1-4-8-12/h1-11H

InChI Key

CVKQDOWEAOSVKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with 2,4,6-trinitrotoluene (TNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) , both widely studied nitroaromatic explosives. Key differences include:

Property 1,3,5-Trinitro-2,4-diphenoxybenzene TNT RDX
Molecular Structure Benzene + 3 NO₂, 2 OPh substituents Toluene + 3 NO₂ substituents Cyclic nitramine (C₃H₆N₆O₆)
Detonation Velocity Not reported (hypothetically high) ~6,900 m/s ~8,750 m/s
Sensitivity Likely lower due to steric bulk Moderate impact sensitivity High sensitivity
Solubility Higher in organic solvents (OPh) Low in water, moderate in org. solvents Low solubility in water

Key Observations :

  • Its steric hindrance may decrease sensitivity to friction or impact, making it safer to handle than RDX.
Environmental and Biodegradation Profiles
  • Phytoremediation Potential: Transgenic plants expressing bacterial genes (e.g., XplA/XplB) degrade RDX via cytochrome P450 pathways . Similar mechanisms might apply to this compound, though its phenoxy groups could complicate enzymatic recognition.
  • Toxicity: Nitroaromatics like TNT are mutagenic and persistent in soil. The phenoxy substituents may increase lipophilicity, raising bioaccumulation risks in aquatic ecosystems.

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